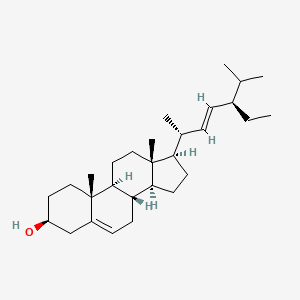

Poriferasterol

説明

特性

CAS番号 |

481-16-3 |

|---|---|

分子式 |

C29H48O |

分子量 |

412.7 g/mol |

IUPAC名 |

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChIキー |

HCXVJBMSMIARIN-KEJCWXRGSA-N |

SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

異性体SMILES |

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

正規SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

melting_point |

170 °C |

他のCAS番号 |

83-48-7 |

ピクトグラム |

Irritant |

溶解性 |

Very soluble in benzene, ethyl ether, ethanol Soluble in the usual organic solvents In water, 1.12X10-5 mg/L at 25 °C (est) |

同義語 |

Poriferasterol Stigmasterol |

蒸気圧 |

1.62X10-10 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Foundational & Exploratory

Poriferasterol: A Technical Guide to Natural Sources and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poriferasterol is a naturally occurring phytosterol, a class of steroid-like molecules found in plants, algae, and marine invertebrates. Structurally similar to cholesterol, this compound has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, its bioavailability, and putative signaling pathways. The information is curated to support research and development efforts in leveraging this compound for pharmaceutical applications.

Natural Sources of this compound

This compound has been identified in a diverse range of organisms, spanning marine and terrestrial environments. While its presence is documented in various species, quantitative data on its concentration remains limited for many sources.

Marine Sources

Marine organisms, particularly sponges and microalgae, are primary sources of this compound.

-

Sponges (Phylum Porifera): As their name suggests, sponges are a rich source of this compound. It is often a significant component of their sterol profile. However, specific quantitative data varies widely depending on the sponge species and geographical location.

-

Microalgae: Certain species of microalgae are known to produce this compound. The red alga Porphyridium cruentum has been studied for its sterol content, which includes various phytosterols (B1254722).[1][2][3][4][5][6] While cholesterol is the predominant sterol in this species, other phytosterols are also present.[1][3][4]

Terrestrial Sources

This compound is also found in some terrestrial plants.

-

Cassia sophera : This medicinal plant has been identified as a source of this compound.[7][8][9][10][11] The presence of β-sitosterol has also been confirmed in this plant.[8][9][10][11]

-

Clerodendrum chinense and Coriaria intermedia : These plants have also been reported to contain this compound.[12][13]

Table 1: Quantitative Data on this compound and Related Phytosterols in Natural Sources

| Source Organism | Compound | Concentration | Reference |

| Porphyridium cruentum | Cholesterol | 199.0 mg/100g freeze-dried weight (92.2% of total sterols) | [1][3][4] |

| Stigmasterol (B192456) | 4.9% of total sterols | [1][3][4] | |

| β-Sitosterol | 2.2% of total sterols | [1][3][4] | |

| Cassia sophera (seeds) | β-Sitosterol | Present (quantification not specified) | [8][9][10][11] |

Bioavailability of this compound

The bioavailability of phytosterols, in general, is known to be low. Specific pharmacokinetic studies on this compound are scarce, but data from structurally similar phytosterols like β-sitosterol and stigmasterol can provide valuable insights.

Absorption and Metabolism

Phytosterols are absorbed in the intestine to a much lesser extent than cholesterol. Studies in rats have shown that the absorption of β-sitosterol and stigmasterol is approximately 4%.[14] Once absorbed, they are incorporated into chylomicrons and transported to the liver, where they can be metabolized or excreted in the bile. The low oral bioavailability of phytosterols is a critical consideration for their development as therapeutic agents.[15]

Pharmacokinetic Parameters (Inferred from Related Compounds)

While specific pharmacokinetic data for this compound is not available, studies on other phytosterols in rats can offer a predictive framework. For instance, a study on phytosterol esters in Wistar rats provided the following parameters for a general phytosterol mixture.[16][17]

Table 2: Pharmacokinetic Parameters of a Phytosterol Mixture in Rats

| Parameter | Value |

| Tmax (Time to maximum concentration) | 3 - 4 hours |

| Cmax (Maximum concentration) | ~21.82 µg/mL |

| Bioavailability | < 5% (for free sterols) |

Note: These values are for a mixture of phytosterols and their esters and should be considered as an approximation for this compound. Specific studies are required to determine the precise pharmacokinetic profile of this compound.

Experimental Protocols

Extraction of this compound from Natural Sources

The following are generalized protocols for the extraction of sterols from marine and plant sources. Optimization will be required based on the specific starting material.

Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the preferred methods for the quantification of this compound.

A typical GC-MS protocol involves the derivatization of the sterol to increase its volatility, followed by separation on a capillary column and detection by mass spectrometry.[18][19][20][21][22]

HPLC-MS allows for the analysis of underivatized sterols. A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water. Detection is achieved using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.

Putative Signaling Pathways of this compound

Direct studies on the signaling pathways modulated by this compound are limited. However, based on the known activities of structurally similar phytosterols like β-sitosterol and stigmasterol, several putative mechanisms can be proposed.

Anti-Inflammatory Effects via NF-κB Inhibition

Stigmasterol has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][7][23][24] It is plausible that this compound shares this mechanism.

Apoptosis Induction in Cancer Cells

β-sitosterol has been demonstrated to induce apoptosis in various cancer cell lines through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, leading to the activation of caspases.[1][12][25][26][27][28][29][30] this compound may share these pro-apoptotic properties.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is another potential target. β-sitosterol has been shown to modulate the phosphorylation of ERK, a key component of the MAPK pathway, in the context of apoptosis induction.[1]

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications. However, a significant knowledge gap exists regarding its quantitative distribution in natural sources, its precise pharmacokinetic profile, and its specific molecular mechanisms of action. Future research should focus on:

-

Quantitative analysis of this compound in a wider range of marine and terrestrial organisms.

-

In vivo pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

In vitro and in vivo studies to elucidate the specific signaling pathways modulated by this compound, particularly its effects on inflammatory and cancer-related pathways.

Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a novel pharmaceutical agent.

References

- 1. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stigmasterol: a phytosterol with potential anti-osteoarthritic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentration of sterols of Porphyridium cruentum biomass at stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sterols in Porphyridium species. 4alpha-methyl-5alpha-cholesta-8,22-dien-3beta-ol and 4alpha, 24epsilon-dimethyl-5alpha-cholesta-8,22-dien-3beta-ol: two novel sterols from Porphyridium cruentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iajpr.com [iajpr.com]

- 9. researchgate.net [researchgate.net]

- 10. japsr.in [japsr.in]

- 11. innspub.net [innspub.net]

- 12. Beta-sitosterol, a plant sterol, induces apoptosis and activates key caspases in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C29H48O | CID 5281330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. The safety evaluation of phytosterol esters. Part 6. The comparative absorption and tissue distribution of phytosterols in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. scielo.br [scielo.br]

- 18. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]

- 19. youtube.com [youtube.com]

- 20. plantsjournal.com [plantsjournal.com]

- 21. ajpp.in [ajpp.in]

- 22. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. β-Sitosterol Induces Anti-proliferation and Apoptosis in Human Leukemic U937 Cells through Activation of Caspase-3 and Induction of Bax/Bcl-2 Ratio [jstage.jst.go.jp]

- 26. Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. β-sitosterol induces reactive oxygen species-mediated apoptosis in human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Herbal isoprenols induce apoptosis in human colon cancer cells through transcriptional activation of PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Potential proapoptotic phytochemical agents for the treatment and prevention of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Resveratrol induces apoptosis via ROS-triggered autophagy in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Poriferasterol: A Technical Guide to its Discovery and Isolation from Marine Sponges

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Isolation and Discovery of Poriferasterol from Marine Sponges. This whitepaper provides an in-depth overview of the marine sterol this compound, detailing its discovery, experimental protocols for its isolation, and its potential biological significance.

Introduction

Marine sponges (Phylum Porifera) are a prolific source of unique and biologically active secondary metabolites, which have garnered significant attention in the field of drug discovery.[1] Among the diverse array of compounds isolated from these organisms, sterols represent a significant class with promising pharmacological activities. This compound, a C29 sterol, is a prominent example, first identified in the mid-20th century and since found in various marine sponge species. This guide serves as a technical resource, consolidating key information on the discovery, isolation, and characterization of this important marine natural product.

Discovery of this compound in Marine Sponges

The initial discovery of this compound from marine sponges marked a significant step in marine natural product chemistry. Early investigations into the chemical constituents of sponges like Suberites domuncula and Cliona vastifica led to the identification of this unique sterol. These pioneering studies laid the groundwork for subsequent research into the sterol composition of a wide range of marine invertebrates.

Experimental Protocols for Isolation and Purification

The isolation of this compound from marine sponges involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a generalized methodology based on common practices in marine natural product chemistry.

General Extraction and Fractionation Workflow

The process begins with the collection and preparation of the sponge material, followed by solvent extraction to obtain a crude extract. This extract is then subjected to fractionation to separate compounds based on their polarity.

Detailed Isolation Protocol: Example from Petrosia ficiformis

This protocol provides a more detailed procedure for the isolation of sterols, including this compound, from the marine sponge Petrosia ficiformis.

1. Collection and Preparation:

-

Collect specimens of Petrosia ficiformis and freeze-dry them.

-

Grind the lyophilized sponge material into a fine powder.

2. Extraction:

-

Extract the powdered sponge material exhaustively with a 1:1 mixture of methanol (MeOH) and dichloromethane (B109758) (CH₂Cl₂) at room temperature.

-

Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

3. Solvent Partitioning:

-

Suspend the crude extract in a 9:1 mixture of MeOH and water (H₂O).

-

Perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate (EtOAc).

-

Separate the layers and concentrate the EtOAc fraction, which typically contains the sterols.

4. Chromatographic Purification:

-

Subject the EtOAc fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and pool fractions containing compounds with similar Rf values to known sterol standards.

-

Further purify the sterol-containing fractions using High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column with a mobile phase such as methanol or acetonitrile (B52724) to yield pure this compound.

Quantitative Data

The yield of this compound can vary significantly depending on the sponge species, geographical location, and the time of collection. The following table summarizes representative data on the presence of this compound in different marine sponges.

| Marine Sponge Species | Location of Collection | This compound Presence | Reported Yield (of total sterol fraction) |

| Petrosia ficiformis | Mediterranean Sea | Major sterol | Not specified |

| Suberites domuncula | Not specified | Present | Not specified |

| Cliona vastifica | Not specified | Present | Not specified |

Structural Elucidation Data

The structure of this compound is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon skeleton and stereochemistry of this compound.

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) |

| 140.8 (C-5) | 5.35 (1H, d, J = 5.0 Hz, H-6) |

| 121.7 (C-6) | 5.15 (1H, dd, J = 15.2, 8.6 Hz, H-22) |

| 71.8 (C-3) | 5.03 (1H, dd, J = 15.2, 8.6 Hz, H-23) |

| 56.8 (C-14) | 3.52 (1H, m, H-3) |

| 56.0 (C-17) | 1.01 (3H, s, H-19) |

| 51.2 (C-24) | 0.92 (3H, d, J = 6.5 Hz, H-21) |

| 50.1 (C-9) | 0.84 (3H, t, J = 7.5 Hz, H-29) |

| 42.3 (C-13) | 0.82 (3H, d, J = 6.8 Hz, H-26) |

| 42.2 (C-4) | 0.80 (3H, d, J = 6.8 Hz, H-27) |

| 40.5 (C-20) | 0.70 (3H, s, H-18) |

| 39.7 (C-12) | |

| 38.0 (C-25) | |

| 37.2 (C-1) | |

| 36.5 (C-10) | |

| 36.1 (C-22) | |

| 31.9 (C-7, C-8) | |

| 31.6 (C-2) | |

| 29.1 (C-28) | |

| 28.2 (C-16) | |

| 25.4 (C-23) | |

| 24.3 (C-15) | |

| 21.2 (C-11) | |

| 21.1 (C-21) | |

| 19.4 (C-19) | |

| 19.0 (C-26) | |

| 18.8 (C-27) | |

| 12.2 (C-29) | |

| 12.0 (C-18) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

| Technique | Key Fragments (m/z) | Interpretation |

| ESI-MS | 413.37 [M+H]⁺, 435.36 [M+Na]⁺ | Molecular ion and sodium adduct |

| HR-ESI-MS | 412.3705 (Calculated for C₂₉H₄₈O) | Elemental composition |

| GC-MS | 394 [M-H₂O]⁺, 271 [M-Side Chain-2H]⁺, 255 [M-Side Chain-H₂O]⁺ | Characteristic sterol fragmentation |

Potential Biological Activity and Signaling Pathways

Phytosterols (B1254722), including this compound, are known to exhibit a range of biological activities. While specific signaling pathways for this compound are still under active investigation, related phytosterols have been shown to modulate key cellular signaling cascades, particularly those involved in inflammation and cholesterol metabolism.

Anti-inflammatory Effects and NF-κB Signaling

Phytosterols have demonstrated anti-inflammatory properties, often through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Cholesterol Metabolism and Liver X Receptor (LXR) Signaling

Phytosterols can influence cholesterol homeostasis. The Liver X Receptor (LXR) is a nuclear receptor that plays a central role in regulating cholesterol metabolism.[3][4] Activation of LXR leads to the expression of genes involved in cholesterol efflux and transport.[3] It is plausible that this compound, as a sterol, could interact with and modulate the LXR signaling pathway.

Conclusion

This compound remains a significant molecule of interest for the drug discovery community. This technical guide provides a foundational understanding of its discovery and the methodologies for its isolation from marine sponges. The compiled quantitative and spectroscopic data will serve as a valuable reference for researchers. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Activation of the Nuclear Receptor LXR by Oxysterols Defines a New Hormone Response Pathway* | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Poriferasterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poriferasterol, a prominent member of the phytosterol family, is a naturally occurring steroid alcohol found in a variety of plant and marine organisms. Its intricate chemical structure, characterized by a fused four-ring system and a complex side chain with multiple chiral centers, has garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound. It includes detailed spectroscopic data, a generalized experimental protocol for its isolation and purification, and an exploration of its interaction with the Liver X Receptor (LXR) signaling pathway, a key regulator of cholesterol homeostasis. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a C29 phytosterol belonging to the stigmastane (B1239390) class of sterol lipids.[1] Its structure is based on the gonane (B1236691) skeleton, a tetracyclic hydrocarbon consisting of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring fused together.

The systematic IUPAC name for this compound is (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[2] This nomenclature precisely defines the absolute configuration of all stereocenters within the molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [2] |

| CAS Number | 481-16-3 | [2] |

| Molecular Formula | C₂₉H₄₈O | [2] |

| Molecular Weight | 412.7 g/mol | [2] |

| InChI | InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | [2] |

| SMILES | CC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C">C@@HC(C)C | [2] |

Stereochemistry

The biological activity of this compound is intrinsically linked to its specific three-dimensional arrangement. The molecule possesses eight chiral centers in the steroid nucleus and three in the side chain, leading to a large number of possible stereoisomers. The naturally occurring isomer has a defined absolute stereochemistry, which is crucial for its biological function. The stereochemical configuration of each chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules, is detailed below.[3][4]

Table 2: Assignment of Absolute Stereochemistry for this compound's Chiral Centers

| Chiral Center | CIP Assignment | Justification |

| C-3 | S | The hydroxyl group receives the highest priority (1), followed by C-4 (2) and C-2 (3). With the hydrogen atom at the back, the sequence 1-2-3 is counter-clockwise. |

| C-8 | S | The priority order is C-14 (1), C-7 (2), and C-9 (3). With the hydrogen at the back, the sequence is counter-clockwise. |

| C-9 | S | The priority order is C-10 (1), C-8 (2), and C-11 (3). With the hydrogen at the back, the sequence is counter-clockwise. |

| C-10 | R | The priority order is C-5 (1), C-9 (2), and C-1 (3). With the methyl group (C-19) at the back, the sequence is clockwise. |

| C-13 | R | The priority order is C-17 (1), C-14 (2), and C-12 (3). With the methyl group (C-18) at the back, the sequence is clockwise. |

| C-14 | S | The priority order is C-13 (1), C-8 (2), and C-15 (3). With the hydrogen at the back, the sequence is counter-clockwise. |

| C-17 | R | The priority order is C-20 (1), C-13 (2), and C-16 (3). With the hydrogen at the back, the sequence is clockwise. |

| C-20 | R | The priority order is C-22 (1), C-17 (2), and C-21 (3). With the hydrogen at the back, the sequence is clockwise. |

| C-24 | R | The priority order is C-25 (1), C-23 (2), and C-28 (3). With the hydrogen at the back, the sequence is clockwise. |

| C-25 | S | The priority order is C-24 (1), C-26 (2), and C-27 (3). With the hydrogen at the back, the sequence is counter-clockwise. |

The double bond between C-22 and C-23 is in the E configuration, as indicated by the IUPAC name and InChI string.[2]

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Table 3: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |

| 1 | 37.3 | |

| 2 | 31.7 | |

| 3 | 71.8 | 3.53 (m) |

| 4 | 42.3 | |

| 5 | 140.8 | |

| 6 | 121.7 | 5.35 (d, J=5.1) |

| 7 | 31.9 | |

| 8 | 31.9 | |

| 9 | 50.2 | |

| 10 | 36.5 | |

| 11 | 21.1 | |

| 12 | 39.8 | |

| 13 | 42.3 | |

| 14 | 56.9 | |

| 15 | 24.4 | |

| 16 | 28.3 | |

| 17 | 56.1 | |

| 18 | 12.1 | 0.68 (s) |

| 19 | 19.4 | 1.01 (s) |

| 20 | 40.5 | |

| 21 | 21.2 | 1.03 (d, J=6.8) |

| 22 | 138.3 | 5.18 (dd, J=15.2, 8.6) |

| 23 | 129.3 | 5.04 (dd, J=15.2, 8.6) |

| 24 | 51.2 | |

| 25 | 33.7 | |

| 26 | 21.2 | 0.84 (d, J=6.8) |

| 27 | 19.0 | 0.81 (d, J=6.8) |

| 28 | 25.4 | |

| 29 | 12.3 | 0.85 (t, J=7.5) |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a compilation from literature sources.

Experimental Protocols

General Protocol for the Isolation and Purification of Phytosterols (B1254722)

The following is a generalized protocol for the isolation and purification of phytosterols, including this compound, from a plant source. This protocol may require optimization depending on the specific plant material and the desired purity of the final product.[5][6][7]

References

- 1. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C29H48O | CID 5281330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. US7632530B2 - Process for the preparation of high purity phytosterols - Google Patents [patents.google.com]

Poriferasterol Biosynthesis in Marine Organisms: A Technical Guide

An In-depth Examination of the Core Biosynthetic Pathway, Experimental Methodologies, and Quantitative Analysis for Researchers and Drug Development Professionals.

Introduction

Poriferasterol, a C29 sterol with a characteristic ethyl group at the C-24 position, is a significant bioactive compound found in a variety of marine organisms, particularly sponges (Porifera) and microalgae. Its unique structural features and potential pharmacological activities have made its biosynthetic pathway a subject of considerable scientific interest. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, intermediates, and regulatory aspects. It further presents detailed experimental protocols for the study of this pathway and summarizes available quantitative data to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

The Core Biosynthetic Pathway

The biosynthesis of this compound in marine organisms, particularly in microalgae like Ochromonas malhamensis, is understood to proceed primarily through the cycloartenol (B190886) pathway, a common route for phytosterol synthesis in photosynthetic eukaryotes. This pathway diverges from the cholesterol biosynthesis pathway (which proceeds via lanosterol) at the initial cyclization of 2,3-oxidosqualene (B107256).

The key steps in the conversion of cycloartenol to this compound involve a series of demethylations, isomerizations, and critically, two successive methylation reactions at the C-24 position of the sterol side chain. These methylation steps are catalyzed by S-adenosyl-L-methionine (SAM):sterol C-24 methyltransferases (SMTs).

The proposed biosynthetic pathway from cycloartenol to this compound is as follows:

-

Cycloartenol: The pathway begins with the cyclization of 2,3-oxidosqualene by cycloartenol synthase (CAS).

-

24-Methylene-cycloartanol: The first methylation at C-24 is catalyzed by a sterol C-24 methyltransferase (SMT1), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to cycloartenol, forming 24-methylene-cycloartanol.

-

Cycloeucalenol (B201777): Subsequent demethylation at C-4 and C-14, along with the opening of the cyclopropane (B1198618) ring by a cyclopropyl (B3062369) sterol isomerase (CPI), leads to intermediates like cycloeucalenol.

-

Obtusifoliol: Isomerization of cycloeucalenol yields obtusifoliol.

-

24-Ethylidene Lophenol (B1675073): A second methylation at C-24, catalyzed by a distinct sterol C-24 methyltransferase (SMT2), adds a second methyl group, resulting in the formation of a 24-ethylidene intermediate.

-

This compound: A series of further modifications, including desaturation and reduction reactions, converts 24-ethylidene lophenol into the final product, this compound.

While this pathway is supported by studies in microalgae, the origin of this compound in sponges is more complex. Sponges may acquire sterols through their diet, which includes microalgae, or potentially through the activity of symbiotic microorganisms. Evidence for de novo sterol biosynthesis in sponges exists, but the specific pathways and their contributions to the overall sterol profile, including this compound, are still an active area of research.

Quantitative Data

Quantitative analysis of this compound and its precursors is essential for understanding the efficiency and regulation of the biosynthetic pathway. The following table summarizes available data on enzyme kinetics and sterol composition in relevant marine organisms.

| Organism | Enzyme/Compound | Parameter | Value | Unit | Reference |

| Chlamydomonas reinhardtii | Sterol C24-Methyltransferase (CrSMT) | Km (Cycloartenol) | 25 | µM | [1] |

| Chlamydomonas reinhardtii | Sterol C24-Methyltransferase (CrSMT) | Vmax | 137 | pmol/min/mg | [1] |

| Prototheca wickerhamii | Sterol C24-Methyltransferase (SMT) | Km (Cycloartenol) | 28 | µM | [2] |

| Prototheca wickerhamii | Sterol C24-Methyltransferase (SMT) | Ki (25-azacycloartanol) | ~2 | nM | [2] |

| Brown Algae (various species) | Fucosterol (precursor) | Total Sterol Content | 0.28 - 4.25 | µg/mg dry weight | [3] |

| Green Algae (Chlamydomonas) | Ergosterol & 7-Dehydrothis compound | Increase in mutants vs. WT | ~50 | % | [4] |

Experimental Protocols

Extraction and Analysis of Sterols from Microalgae

This protocol details a standard method for the extraction, saponification, and derivatization of sterols from microalgal biomass for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]

Materials:

-

Lyophilized microalgal biomass

-

Ethyl acetate (B1210297)

-

Methanolic potassium hydroxide (B78521) (1 M)

-

Deionized water

-

5α-cholestane (internal standard)

-

(Trimethylsilyl)diazomethane

-

Methanol:Toluene (2:1, v/v)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Centrifuge tubes, vortex mixer, heating block, nitrogen evaporator, GC-MS system.

Procedure:

-

Extraction: Weigh approximately 60 mg of lyophilized algal biomass into a centrifuge tube. Add 2 ml of ethyl acetate and agitate continuously for 1 hour at 4°C. Centrifuge at 4,000 rpm for 10 minutes and collect the supernatant.

-

Saponification: Add 3 ml of 1 M methanolic potassium hydroxide to the extract. Incubate at 90°C for 1 hour to hydrolyze steryl esters. Cool the reaction by placing the tubes in an ice bath for at least 30 minutes.

-

Extraction of Unsaponifiables: Add 2 ml of hexane and 1.2 ml of deionized water to the saponified mixture. Vortex thoroughly and centrifuge at 2,000 rpm for 5 minutes to separate the phases. Carefully collect the upper hexane phase containing the unsaponifiable lipids (including free sterols).

-

Derivatization:

-

Dry the hexane extract under a gentle stream of nitrogen.

-

To the dried residue, add 5 µl of 5α-cholestane internal standard (1 mg/ml), 120 µl of (trimethylsilyl)diazomethane, and 50 µl of methanol:toluene (2:1, v/v). Vortex for 30 seconds and heat at 37°C for 30 minutes.

-

Evaporate the solvents again under nitrogen.

-

Add 50 µl of acetonitrile and 50 µl of BSTFA + 1% TMCS to the dry residue. Vortex for 30 seconds and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

-

-

GC-MS Analysis:

-

Dry the derivatized sample under nitrogen and resuspend in 100 µl of hexane.

-

Inject 1-2 µl of the sample into the GC-MS system.

-

GC Conditions (example):

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

-

Carrier gas: Helium at 1 ml/min

-

Injector temperature: 280°C

-

Oven program: Initial temperature 60°C for 1 min, ramp to 100°C at 25°C/min, then to 250°C at 15°C/min, and finally to 315°C at 3°C/min, hold for 10 min.

-

-

MS Conditions (example):

-

Ion source: Electron Impact (EI) at 70 eV

-

Scan range: m/z 50-650

-

-

In Vitro Assay for S-adenosyl-L-methionine:sterol C-24 methyltransferase (SMT)

This protocol provides a general method for assaying the activity of SMT enzymes, which can be adapted for enzymes from marine organisms.[6][7]

Materials:

-

Microsomal preparation or purified SMT enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol)

-

Sterol substrate (e.g., cycloartenol or 24-methylene lophenol) dissolved in a suitable detergent (e.g., Tween-80)

-

S-adenosyl-L-[methyl-14C]methionine (radiolabeled cofactor)

-

Unlabeled S-adenosyl-L-methionine (SAM)

-

Reaction termination solvent (e.g., methanol:chloroform (B151607), 2:1, v/v)

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay buffer

-

A specific amount of microsomal protein or purified enzyme (e.g., 50-200 µg)

-

Sterol substrate (e.g., 20-100 µM)

-

S-adenosyl-L-[methyl-14C]methionine (e.g., 0.1 µCi) and unlabeled SAM to achieve the desired final concentration.

-

-

Initiation and Incubation: Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes. Initiate the reaction by adding the radiolabeled SAM. Incubate for a specific period (e.g., 30-60 minutes) during which the reaction is linear.

-

Reaction Termination: Stop the reaction by adding a sufficient volume of the termination solvent.

-

Extraction of Products: Extract the methylated sterol products by adding chloroform and water, followed by vortexing and centrifugation to separate the phases. Collect the lower chloroform phase.

-

Quantification: Transfer the chloroform phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Controls: Run appropriate controls, including a reaction without the enzyme (blank) and a reaction without the sterol substrate.

In Vivo Isotopic Labeling to Trace this compound Biosynthesis

This protocol describes a general approach for using stable or radioactive isotopes to trace the incorporation of precursors into this compound in live cultures of marine microalgae.[8][9]

Materials:

-

Actively growing culture of the marine microalga

-

Isotopically labeled precursor (e.g., [13C]-acetate, [14C]-acetate, or L-[methyl-3H]-methionine)

-

Culture medium

-

Sterol extraction and analysis reagents (as described in Protocol 1)

-

Appropriate analytical instrumentation (GC-MS for stable isotopes, liquid scintillation counter for radioisotopes).

Procedure:

-

Culture Preparation: Grow the microalgal culture to the mid-logarithmic phase.

-

Precursor Administration: Add the isotopically labeled precursor to the culture medium at a known concentration.

-

Incubation: Continue the incubation under normal growth conditions for a specific period, allowing the cells to uptake and metabolize the labeled precursor. Time-course experiments can be conducted by harvesting cells at different time points.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Sterol Extraction and Analysis: Extract the total sterols from the harvested cells as described in Protocol 1.

-

Detection of Labeled Products:

-

For stable isotopes (13C): Analyze the derivatized sterol extract by GC-MS. The incorporation of 13C will result in a mass shift in the mass spectra of this compound and its intermediates, which can be used to trace the pathway and calculate incorporation rates.

-

For radioisotopes (14C, 3H): Separate the different sterols using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the spots or fractions corresponding to this compound and its precursors can then be quantified by liquid scintillation counting.

-

-

Data Analysis: Determine the specific activity or isotopic enrichment of this compound and its precursors to elucidate the biosynthetic sequence and calculate conversion efficiencies.

Conclusion

The biosynthesis of this compound in marine organisms represents a fascinating example of the intricate metabolic pathways that lead to the vast diversity of marine natural products. While significant progress has been made in elucidating the pathway in microalgae, further research is needed to fully understand the origin and synthesis of this important sterol in sponges and other marine invertebrates. The experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into the enzymology, regulation, and potential for biotechnological production of this compound and other valuable marine sterols. A deeper understanding of this pathway will not only advance our knowledge of marine biochemistry but also open new avenues for the discovery and development of novel therapeutic agents.

References

- 1. Characterization, mutagenesis and mechanistic analysis of an ancient algal sterol C24-methyltransferase: Implications for understanding sterol evolution in the green lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. Structural requirements for transformation of substrates by the (S)-adenosyl-L-methionine:delta 24(25)-sterol methyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing in Vivo Metabolism by Stable Isotope Labeling of Storage Lipids and Proteins in Developing Brassica napus Embryos - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Poriferasterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Poriferasterol, a significant phytosterol with potential applications in drug discovery and development. The information is presented to be a valuable resource for researchers and scientists working with this natural compound.

Core Spectroscopic Data

The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques. This section presents a summary of the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide critical information about the carbon skeleton and the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 3.52 | m | |

| 6 | 5.35 | d | 5.0 |

| 18 | 0.68 | s | |

| 19 | 1.01 | s | |

| 21 | 1.02 | d | 6.5 |

| 22 | 5.15 | dd | 15.0, 8.5 |

| 23 | 5.03 | dd | 15.0, 8.5 |

| 26 | 0.84 | d | 6.8 |

| 27 | 0.85 | d | 6.8 |

| 29 | 0.81 | t | 7.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) | Atom No. | Chemical Shift (δ, ppm) |

| 1 | 37.2 | 16 | 28.2 |

| 2 | 31.6 | 17 | 56.0 |

| 3 | 71.8 | 18 | 12.0 |

| 4 | 42.3 | 19 | 19.4 |

| 5 | 140.7 | 20 | 40.5 |

| 6 | 121.7 | 21 | 21.2 |

| 7 | 31.9 | 22 | 138.3 |

| 8 | 31.9 | 23 | 129.2 |

| 9 | 50.1 | 24 | 51.2 |

| 10 | 36.5 | 25 | 31.9 |

| 11 | 21.1 | 26 | 21.1 |

| 12 | 39.7 | 27 | 19.0 |

| 13 | 42.3 | 28 | 25.4 |

| 14 | 56.8 | 29 | 12.2 |

| 15 | 24.3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Relative Intensity, %) | Proposed Fragment |

| [M]⁺ | 412 (100) | Molecular Ion |

| [M-H₂O]⁺ | 394 (45) | Loss of water |

| [M-Side Chain]⁺ | 273 (30) | Cleavage of the C17-C20 bond |

| 255 (60) | Loss of side chain and water |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound (KBr)

| Wavenumber (cm⁻¹) | Assignment |

| 3421 | O-H stretching (hydroxyl group) |

| 2958, 2868 | C-H stretching (aliphatic) |

| 1640 | C=C stretching (olefinic) |

| 1458, 1378 | C-H bending |

| 1058 | C-O stretching |

| 970 | C-H bending (trans-disubstituted alkene) |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 500 MHz spectrometer (or equivalent).

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~3.4 s

-

-

Processing: The free induction decay (FID) is Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 125 MHz spectrometer (or equivalent).

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.1 s

-

-

Processing: The FID is Fourier transformed with an exponential window function (line broadening of 1.0 Hz). Phase and baseline are corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol (B129727) or acetonitrile (B52724) (approximately 10 µg/mL).

Electron Ionization (EI) Mass Spectrometry:

-

Instrument: A double-focusing magnetic sector or a quadrupole mass spectrometer with an EI source.

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-600.

-

Introduction Method: Direct insertion probe or via gas chromatography (GC-MS) after derivatization (e.g., silylation).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Fourier Transform Infrared (FT-IR) Spectroscopy:

-

Instrument: A Fourier Transform Infrared Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

The Role of Poriferasterol in Marine Invertebrate Biology: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Poriferasterol, a prominent phytosterol found in a diverse array of marine invertebrates, plays a multifaceted role that extends from fundamental structural functions within cellular membranes to exhibiting potent pharmacological activities. As a derivative of the sterane cyclopentanoperhydrophenanthrene ring system, this C29 sterol is particularly abundant in marine sponges (Phylum Porifera), from which it derives its name. This technical guide provides an in-depth examination of this compound's biological significance, detailing its biosynthesis, structural roles, ecological implications as a biomarker, and its potential in drug discovery. The document synthesizes current research, presenting quantitative data, detailed experimental protocols for its study, and visual representations of key biochemical pathways and workflows to facilitate a comprehensive understanding for researchers in marine biology and pharmacology.

Introduction to this compound

This compound (Stigmasta-5,22-dien-3β-ol) is a tetracyclic triterpenoid (B12794562) compound and a key member of the phytosterol family. Structurally similar to cholesterol, it is distinguished by an ethyl group at the C-24 position and a double bond at C-22 in its side chain. While cholesterol is the predominant sterol in vertebrates, marine invertebrates often feature a complex mixture of sterols, with this compound being a significant component, especially in sponges.[1] These organisms, being sessile filter-feeders, acquire or biosynthesize a unique sterol profile that is integral to their cellular architecture and physiological processes.[2][3][4] The study of this compound and related marine sterols offers insights not only into the fundamental biology of these invertebrates but also presents opportunities for the discovery of novel therapeutic agents.[5][6]

Biosynthesis of this compound

The biosynthesis of sterols in eukaryotes is an evolutionarily conserved process, typically proceeding through the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[7][8][9] In marine invertebrates and their associated microorganisms, the MVA pathway is the primary route for synthesizing the isoprene (B109036) building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[10]

The general pathway involves the cyclization of squalene (B77637) to form a sterol precursor. In animals, this precursor is lanosterol, leading to cholesterol. In plants, algae, and some marine invertebrates, the precursor is cycloartenol, which is then converted through a series of enzymatic steps, including demethylation and redox reactions, to various phytosterols (B1254722), including this compound.[7][8][11] The alkylation at the C-24 position is a critical step, catalyzed by the enzyme sterol methyltransferase (SMT).[10]

Core Biological and Ecological Roles

Structural Component of Cell Membranes

Like cholesterol in vertebrates, this compound is a vital structural component of cell membranes in many marine invertebrates. It modulates membrane fluidity, permeability, and stability. Sponges, for instance, have a simple body plan without true tissues, consisting of a gelatinous matrix (mesohyl) between two layers of cells.[3][4][12] The integrity and function of these cells are critically dependent on the composition of their membranes. This compound and other sterols insert into the phospholipid bilayer, helping to maintain the appropriate rigidity and organization necessary for cellular processes in varying marine environments.

Trophic and Environmental Biomarker

The sterol composition of an invertebrate can serve as a powerful biomarker, providing insights into its diet and the surrounding ecosystem.[1][13] Since many invertebrates cannot synthesize sterols de novo, their tissue sterol profiles reflect their dietary sources, which can include phytoplankton, zooplankton, and detritus.[1] For example, the presence of high proportions of phytoplankton-derived sterols, such as 24-methylenecholesterol, alongside this compound can indicate a diet rich in microalgae.[13] This lipid signature approach is crucial for understanding marine food webs and the flow of organic matter.[13][14] Furthermore, variations in sterol profiles can reflect environmental conditions such as temperature and nutrient availability, making them useful indicators for monitoring the impact of climate change on marine ecosystems.[14][15]

Potential for Drug Discovery and Development

Marine invertebrates are a prolific source of bioactive secondary metabolites with unique chemical structures and potent pharmacological properties.[5][6][16][17] this compound, as a prominent phytosterol, has been investigated for several therapeutic applications, drawing parallels with the known benefits of other phytosterols.[18][19]

Anti-inflammatory Activity

Phytosterols are known to possess significant anti-inflammatory properties.[18][19] The proposed mechanism involves the suppression of key inflammatory mediators. This compound may inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), which are crucial in the inflammatory cascade.[18] This makes it a compound of interest for developing treatments for chronic inflammatory diseases.

Anticancer Effects

A growing body of evidence supports the role of phytosterols as anticancer agents.[20][21][22] Their mechanisms of action are multifaceted and target various stages of carcinogenesis.[21]

-

Induction of Apoptosis: Phytosterols can trigger programmed cell death (apoptosis) in cancer cells. This may occur through the activation of protein phosphatase 2A (PP2A), which can inhibit pro-survival signaling pathways like Akt, or by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[18][22]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from proliferating.[20]

-

Inhibition of Metastasis: Phytosterols have been shown to inhibit the invasion and migration of tumor cells, key steps in metastasis.[21]

Marine bioactive compounds, including terpenoids like this compound, are known to target critical cancer signaling pathways such as PI3K/AKT and p53.[23]

Quantitative Data Presentation

Quantitative data on the specific concentration of this compound in marine invertebrates is often reported as part of a total sterol profile. The following table summarizes representative data on sterol concentrations in various marine phyla.

| Phylum | Species | Total Sterol Concentration (mg·g⁻¹ wet weight) | Key Sterols Identified (including this compound when specified) | Reference |

| Porifera | Thenea muricata | 1.2 ± 1 | Cholesterol, 24-methylenecholesterol, Episterol (Complex profile of 17 sterols) | [13] |

| Porifera | Aplysina sp. | 15.4 ± 5.4 | Aplysterol, Verongulasterol (Indicative of unique sponge sterols) | [13] |

| Echinodermata | (General) | 37.7 ± 12.1 | Δ7-sterols, Cholesterol | [13] |

| Crustacea | (General) | Not Specified | Cholesterol (up to 95%), Desmosterol, Brassicasterol | [1] |

| Mollusca | (General) | Not Specified | Complex mixtures including Cholesterol, Brassicasterol, this compound | [1] |

Note: Data for specific this compound concentrations are limited. The values often represent the total sterol content, of which this compound is a component. The complexity of sterol profiles makes direct quantification challenging without specific standards.[1]

Experimental Protocols

The study of this compound involves a multi-step process from extraction to bioactivity screening.

Extraction, Isolation, and Purification

A generalized workflow for isolating this compound from marine invertebrate tissue is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Porifera [mesa.edu.au]

- 3. Phylum Porifera | Biology for Majors II [courses.lumenlearning.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Bioactive compounds from marine invertebrates as potent anticancer drugs: the possible pharmacophores modulating cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp. [frontiersin.org]

- 8. Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. digitalatlasofancientlife.org [digitalatlasofancientlife.org]

- 13. Sterol Composition of Sponges, Cnidarians, Arthropods, Mollusks, and Echinoderms from the Deep Northwest Atlantic: A Comparison with Shallow Coastal Gulf of Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ocean acidification and its potential effects on marine ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Marine Invertebrate Natural Products for Anti-Inflammatory and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Marine Sponges as a Drug Treasure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Phytosterols as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anticancer effects of phytosterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Potential role of Marine Bioactive Compounds in cancer signaling pathways: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Poriferasterol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poriferasterol, a prominent member of the phytosterol family, is a naturally occurring steroid alcohol found in a variety of plant and marine sources.[1] Structurally similar to cholesterol, this compound has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, anticancer, and cholesterol-lowering properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a C29 sterol characterized by a double bond at the C-5 position of the sterol nucleus and a second double bond at the C-22 position in the side chain. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₄₈O | [1][2] |

| Molecular Weight | 412.7 g/mol | [1][2] |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1][2] |

| CAS Number | 481-16-3 | [1][2] |

| Appearance | White powder | [3] |

| Melting Point | 154-156 °C | |

| Specific Rotation ([α]D) | -49° (c 1, CHCl₃) | |

| Solubility | Soluble in chloroform, slightly soluble in ethanol (B145695) and methanol (B129727). | [4][5] |

Spectral Data

¹H NMR (CDCl₃, 500 MHz): Key chemical shifts (δ) include signals for the vinyl protons at δ 5.35 (br d, J = 5.0 Hz, H-6), δ 5.14 (dd, J = 15.0, 8.5 Hz, H-22), and δ 5.02 (dd, J = 15.0, 8.5 Hz, H-23). The methyl protons appear at δ 1.01 (s, H-19), δ 0.92 (d, J = 6.5 Hz, H-21), δ 0.84 (t, J = 7.5 Hz, H-29), δ 0.83 (d, J = 7.0 Hz, H-26), δ 0.81 (d, J = 7.0 Hz, H-27), and δ 0.70 (s, H-18).[2]

¹³C NMR (CDCl₃, 125 MHz): Characteristic signals are observed for the olefinic carbons at δ 140.8 (C-5), 138.3 (C-22), 129.3 (C-23), and 121.7 (C-6). The carbon bearing the hydroxyl group (C-3) resonates at δ 71.8.[3]

Mass Spectrometry (EI-MS): The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 412. The fragmentation pattern is characteristic of Δ⁵-sterols, with significant fragments arising from the cleavage of the side chain.[6][7][8]

Experimental Protocols

Isolation of this compound from Marine Sponges

The following is a general protocol for the isolation of this compound from marine sources, which can be adapted based on the specific species and available equipment.

Methodology:

-

Extraction: The dried and powdered marine sponge material is exhaustively extracted with a mixture of methanol and dichloromethane (B109758) (1:1 v/v) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[9]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with n-hexane. The n-hexane layer, containing the less polar compounds including sterols, is collected and concentrated.

-

Silica (B1680970) Gel Column Chromatography: The concentrated n-hexane extract is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity.[9]

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (8:2 v/v). The spots corresponding to this compound can be visualized by spraying with a solution of ceric sulfate (B86663) in sulfuric acid and heating.

-

Purification: Fractions containing this compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as methanol/chloroform, to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.[10][11][12][13]

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, with the final concentration of DMSO kept below 0.1%). Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a period of 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[10][11]

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay is a simple and effective method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[14][15][16][17]

Methodology:

-

Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.[15]

-

Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.[14]

-

Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100. Diclofenac sodium is typically used as a positive control.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Phytosterols (B1254722), including this compound, have been shown to inhibit the growth of various cancer cell lines.[12][13][18] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis and metastasis.[13][18]

Apoptosis Induction: this compound is thought to induce apoptosis in cancer cells through the modulation of key regulatory proteins. This can involve the upregulation of pro-apoptotic proteins such as Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2.[19][20] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to cell death.[19][20][21]

Anti-inflammatory Activity

The anti-inflammatory effects of phytosterols are attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[22][23][24]

NF-κB Pathway Inhibition: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[25][26] this compound may inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[22] This keeps NF-κB sequestered in the cytoplasm, thereby reducing the production of inflammatory mediators.

MAPK Pathway Modulation: The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in inflammation. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of these kinases, leading to a downstream reduction in the expression of inflammatory genes.[27]

References

- 1. This compound | C29H48O | CID 5281330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugfuture.com [drugfuture.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. researchhub.com [researchhub.com]

- 13. chondrex.com [chondrex.com]

- 14. jddtonline.info [jddtonline.info]

- 15. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. ijpsr.com [ijpsr.com]

- 18. [Bioactive sterols from red alga Acanthophora spicifera boergesen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. Apoptosis: A review of pro‐apoptotic and anti‐apoptotic pathways and dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

Poriferasterol Derivatives: A Deep Dive into Their Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poriferasterol, a prominent member of the phytosterol family, and its derivatives represent a class of bioactive compounds with significant therapeutic potential. Predominantly found in marine ecosystems, these sterols have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, and cholesterol-lowering properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, detailed experimental protocols for their isolation and biological evaluation, and an exploration of the signaling pathways they modulate.

Natural Occurrence of this compound and Its Derivatives

This compound and its related compounds are primarily synthesized by a variety of marine organisms, particularly sponges and microalgae. The concentration and specific derivatives can vary significantly between species, influenced by environmental factors and the organism's metabolic processes.

Quantitative Data on Natural Occurrence

The following table summarizes the known concentrations of this compound and its derivatives in various natural sources. It is important to note that this is not an exhaustive list, and the sterol profile of an organism can be highly variable.

| Organism Type | Species | Compound | Concentration (% of Total Sterols) | Reference |

| Marine Sponge | Thenea muricata | This compound | 2.0 ± 0.6 | [1] |

| Marine Sponge | Haliclona sp. | Cholesterol (major), other Δ5-sterols | Not specified for this compound | [2] |

| Marine Sponge | Clathria major | Clionasterol (major), other Δ5-sterols | Not specified for this compound | [2] |

| Marine Sponge | Didiscus aceratus | Clionasterol (major), other Δ5-sterols | Not specified for this compound | [2] |

| Microalgae | Porphyridium cruentum | This compound | Present | [3] |

| Microalgae | Isochrysis galbana | General phytosterols (B1254722) | 0.7% - 3.4% of oil weight | [3] |

| Microalgae | Nannochloropsis gaditana | General phytosterols | 0.7% - 3.4% of oil weight | [3] |

| Microalgae | Phaeodactylum tricornutum | General phytosterols | 0.7% - 3.4% of oil weight | [3] |

| Microalgae | Pavlova lutheri | General phytosterols | Up to 5.1% of dry weight | [3] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound derivatives.

Isolation and Purification of this compound from Marine Sponges

The following is a generalized protocol for the isolation and purification of this compound from marine sponge biomass, based on common practices for sterol extraction.[4][5][6]

2.1.1. Extraction

-

Sample Preparation: Lyophilize the collected sponge tissue to remove water and then grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Macerate the powdered sponge material with a solvent system of dichloromethane:methanol (B129727) (1:1, v/v) at room temperature for 24 hours. Repeat the extraction process three times to ensure the complete extraction of lipids.

-

Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Saponification

-

Hydrolysis: Reflux the crude extract with a 1 M solution of potassium hydroxide (B78521) (KOH) in 95% ethanol (B145695) for 2 hours to hydrolyze steryl esters.

-

Extraction of Unsaponifiables: After cooling, partition the mixture between water and diethyl ether. The unsaponifiable fraction, containing the free sterols, will be in the diethyl ether layer.

-

Washing and Drying: Wash the ether layer with distilled water until neutral, then dry it over anhydrous sodium sulfate (B86663).

-

Concentration: Evaporate the diethyl ether to yield the crude sterol fraction.

2.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: Subject the crude sterol fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a ceric sulfate spray reagent for visualization of sterols.

-

High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to further purification by reversed-phase HPLC using a C18 column and a mobile phase of methanol or acetonitrile (B52724) to obtain pure this compound.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

-

Cell Treatment: Treat cells with the this compound derivative at its IC₅₀ concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12]

-

Cell Treatment and Harvesting: Treat cells with the this compound derivative and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Modulation of Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound derivatives is still emerging, studies on other phytosterols suggest potential mechanisms of action. The NF-κB and PI3K/Akt pathways are key regulators of inflammation, cell survival, and proliferation, and are often dysregulated in cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In cancer, constitutive activation of NF-κB promotes cell proliferation and survival. Some phytosterols have been shown to inhibit the activation of NF-κB.

PI3K/Akt Signaling Pathway

The PI3K (phosphatidylinositol 3-kinase)/Akt pathway is a major signaling pathway that promotes cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers.

Experimental Protocol: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to assess the effect of this compound derivatives on the phosphorylation status of key proteins in the NF-κB and PI3K/Akt pathways.[7][10][11]

-

Protein Extraction: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-p65, total p65, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound and its derivatives from marine sources represent a promising avenue for the development of novel therapeutic agents. Their diverse biological activities, particularly their potential as anticancer and anti-inflammatory agents, warrant further investigation. Future research should focus on:

-

Comprehensive Screening: Expanding the screening of marine organisms to identify new and more potent this compound derivatives.

-